![molecular formula C12H30Cl3N3Si3 B14224312 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane CAS No. 517883-51-1](/img/structure/B14224312.png)
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is a chemical compound characterized by the presence of three chloro(dimethyl)silyl groups attached to a triazonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane typically involves the reaction of triazonane with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Triazonane: Triazonane is synthesized through the cyclization of appropriate precursors under specific conditions.
Silylation Reaction: Triazonane is reacted with chlorodimethylsilane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.
Scientific Research Applications
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a reagent in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane involves its ability to form stable bonds with various nucleophiles. The chloro groups act as leaving groups, allowing the compound to undergo substitution reactions. The resulting products can interact with specific molecular targets and pathways, depending on the application.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Tris(trimethylsilyl)-1,4,7-triazonane: Similar structure but with trimethylsilyl groups instead of chloro(dimethyl)silyl groups.
1,4,7-Tris(ethoxy(dimethyl)silyl)-1,4,7-triazonane: Contains ethoxy(dimethyl)silyl groups, offering different reactivity and properties.
Uniqueness
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is unique due to the presence of chloro groups, which provide distinct reactivity compared to other silyl derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
517883-51-1 |
|---|---|
Molecular Formula |
C12H30Cl3N3Si3 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
[4,7-bis[chloro(dimethyl)silyl]-1,4,7-triazonan-1-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C12H30Cl3N3Si3/c1-19(2,13)16-7-9-17(20(3,4)14)11-12-18(10-8-16)21(5,6)15/h7-12H2,1-6H3 |
InChI Key |
UVSWXRMBBFHAAX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1CCN(CCN(CC1)[Si](C)(C)Cl)[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


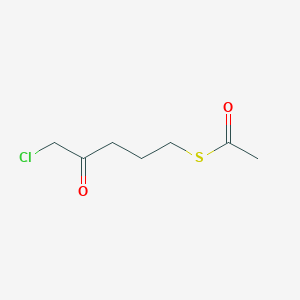
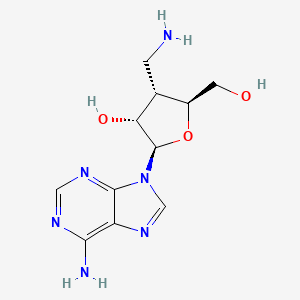
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
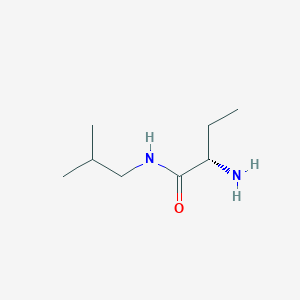


![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
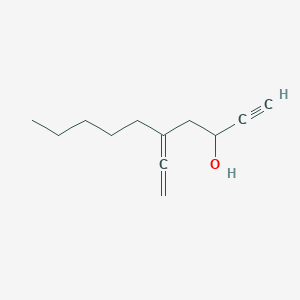
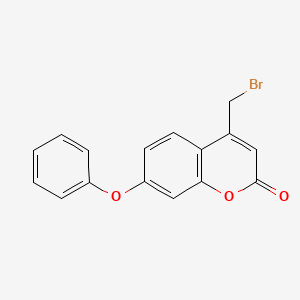
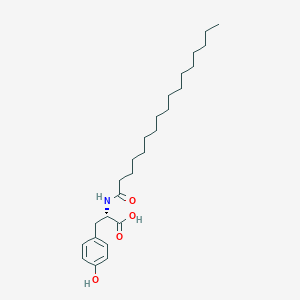
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
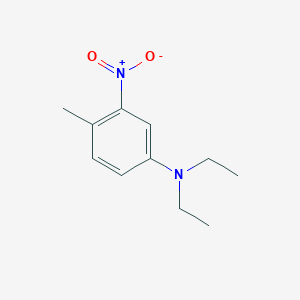
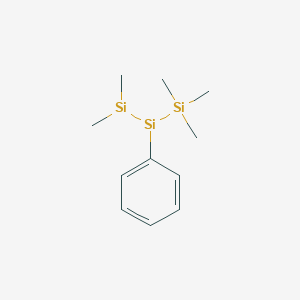
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
